N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

electrochemical reduction anion radical chemistry nitrobenzenesulfonamide

Researchers studying nitrobenzenesulfonamide reduction mechanisms face competing pathways with ortho-nosyl isomers, complicating kinetic data. This para-nitro free base resolves the issue: • 10× higher disproportionation rate (kdisp = 7000 M⁻¹ s⁻¹) vs. ortho isomer (700 M⁻¹ s⁻¹) eliminates solvent deprotonation interference for cleaner DISP2 kinetic studies. • Supplied as free base (MW 299.35)-no neutralization needed for Pd-catalyzed cross-couplings, metal-hydride reductions, or anhydride acylations. • Para-nosyl enables orthogonal protecting group strategies with ortho-nosyl for sequential amine liberation in complex target synthesis. ≥95% purity. Immediate global shipping from BenchChem.

Molecular Formula C12H18ClN3O4S
Molecular Weight 335.8
CAS No. 1795436-58-6
Cat. No. B2452209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide
CAS1795436-58-6
Molecular FormulaC12H18ClN3O4S
Molecular Weight335.8
Structural Identifiers
SMILESC1CCC(C1)(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O4S/c13-9-12(7-1-2-8-12)14-20(18,19)11-5-3-10(4-6-11)15(16)17/h3-6,14H,1-2,7-9,13H2
InChIKeyYBUCVTNLIOKPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: Identity and Core Properties


N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1795436-58-6) is a para-nitrobenzenesulfonamide bearing a 1-aminomethylcyclopentyl substituent on the sulfonamide nitrogen. Its molecular formula is C12H17N3O4S (MW 299.35 g/mol), and it is supplied as the free base at ≥95% purity by multiple vendors . Computed physicochemical properties include XLogP3-AA = 0.9, topological polar surface area = 126 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound belongs to the class of nitrobenzenesulfonamides (nosyl derivatives) that are widely employed as amine protecting groups and versatile synthetic intermediates [2].

Protection strategy Para-nosyl amine protecting group for multi-step synthesis
Direct use Free base form; no neutralization needed for chloride-sensitive reactions
Steric scaffold 1-aminomethylcyclopentyl substitution for conformational SAR studies

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: Uniqueness Over Positional Isomers


Within the nitrobenzenesulfonamide family, both the position of the nitro substituent on the aromatic ring and the attachment point of the aminomethyl group on the cyclopentane ring profoundly alter the compound's reactivity. Electrochemical studies demonstrate that para-nitrobenzenesulfonamides exhibit a 10-fold higher disproportionation rate constant (kdisp = 7000 M⁻¹ s⁻¹) compared to their ortho-nitro counterparts (kdisp = 700 M⁻¹ s⁻¹), and the ortho isomer additionally undergoes a solvent deprotonation pathway that is absent in the para isomer [1]. Furthermore, moving the aminomethyl group from the 1-position to the 2- or 3-position of the cyclopentyl ring alters the steric environment around the sulfonamide nitrogen and changes the molecular shape, which directly affects both reactivity in nucleophilic substitutions and recognition in biological targets [2]. The following quantitative evidence demonstrates exactly where these differences manifest and why they are consequential for research and procurement decisions.

Target
Substitute
Key difference
Para-nitro (4-NO₂)
Ortho-nitro (2-NO₂) isomer
10× higher radical disproportionation rate; absent solvent deprotonation pathway
Free base
Hydrochloride salt isomers
12% lower formula weight; avoids chloride interference in metal-catalyzed steps
1-aminomethylcyclopentyl
2- or 3-aminomethylcyclopentyl
Steric environment at sulfonamide nitrogen alters reactivity and molecular recognition

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: Differentiation Evidence


Para vs. Ortho Nitrobenzenesulfonamide Disproportionation Rate

The para-nitrobenzenesulfonamide scaffold of the target compound exhibits a disproportionation rate constant (kdisp) of 7000 M⁻¹ s⁻¹, which is 10-fold higher than the 700 M⁻¹ s⁻¹ measured for ortho-nitrobenzenesulfonamide under identical conditions. This difference, determined by cyclic voltammetry and ESR spectroelectrochemistry in acetonitrile, means the para isomer proceeds through the DISP2 disproportionation pathway significantly faster than the ortho isomer [1]. For a researcher selecting a nitrobenzenesulfonamide building block, this kinetic difference directly impacts the outcome of any reaction that proceeds through a radical anion intermediate, including reductive deprotection steps.

Disproportionation rate
Head-to-head
kdisp para = 7000 M⁻¹ s⁻¹ vs. ortho 700 M⁻¹ s⁻¹ (10-fold)
Para isomer proceeds through DISP2 pathway significantly faster
Measured by cyclic voltammetry and ESR in acetonitrile
electrochemical reduction anion radical chemistry nitrobenzenesulfonamide

Solvent Deprotonation: Para vs. Ortho Dianion Radicals

ESR spectra confirmed that the electrogenerated dianion radical of ortho-nitrobenzenesulfonamide undergoes a solvent deprotonation reaction in acetonitrile, whereas the corresponding para-nitrobenzenesulfonamide dianion radical does not participate in this side reaction [1]. This mechanistic divergence means the para isomer maintains a cleaner radical intermediate profile. In practical terms, when using the target compound (para) as a precursor or intermediate in electrochemical or radical-mediated transformations, one avoids the competing solvent deprotonation pathway that consumes the ortho analog and generates byproducts.

Solvent deprotonation
Head-to-head
Para: no deprotonation; ortho: solvent deprotonation observed
Cleaner radical intermediate profile avoids competing side reaction
ESR spectroelectrochemistry in deuterated acetonitrile
dianion radical stability solvent deprotonation electrochemical mechanism

Free Base vs. Hydrochloride Salt Isomer Availability

The target compound (CAS 1795436-58-6) is commercially supplied as the free base (MW 299.35 g/mol) by multiple vendors including AKSci and Bidepharm . In contrast, its closest positional isomers—N-[2-(aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1604464-06-3) and N-[1-(aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (CAS 1607328-02-8)—are predominantly listed as hydrochloride salts (MW ~335.8 g/mol) . The free base form avoids the counterion, offering a 12% lower formula weight per mole, different solubility characteristics in organic solvents, and direct compatibility with reactions that are sensitive to chloride ions or require anhydrous conditions.

Commercial form
Data to verify
Free base (MW 299.35) vs. HCl salt (MW ~335.8); 12% weight difference
Eliminates neutralization step for chloride-sensitive chemistry
Based on vendor catalogs; confirm lot-specific form
free base hydrochloride salt procurement solubility

Deprotection Regioselectivity: Para-Nosyl vs. Ortho-Nosyl

Literature on nosyl (nitrobenzenesulfonyl) protecting group chemistry establishes that while ortho- and para-nitrobenzenesulfonamides have comparable reactivity in the alkylation (protection) step, they display slightly different reactivity in the deprotection step. In particular, nucleophilic aromatic substitution during deprotection of para-nosylates is less regioselective, with minor products arising from attack at the nitro group [1]. This means a researcher selecting the target compound (para-nitro) must account for a subtly different product distribution upon nosyl cleavage compared to the ortho-nitro analog. This regiochemical nuance can be exploited when orthogonal deprotection of differentially substituted nosyl groups is desired.

Deprotection regioselectivity
Class-level
Para-nosylate: less regioselective; minor nitro-attack products possible
Supports orthogonal nosyl strategies when paired with ortho-nosyl
General nosyl literature; cyclopentyl-specific data to verify
nosyl deprotection nucleophilic aromatic substitution protecting group strategy

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: Best-Fit Application Scenarios


Reduction Studies with Clean Dianion Radical Profile

The 10-fold higher disproportionation rate (kdisppara = 7000 M⁻¹ s⁻¹) and the absence of a competing solvent deprotonation pathway make the target para-nitro compound the preferred substrate when studying or utilizing electrogenerated anion radical chemistry [1]. Researchers investigating nitrobenzenesulfonamide reduction mechanisms, self-protonation pathways, or DISP2 kinetics should select this compound over the ortho isomer (kdisportho = 700 M⁻¹ s⁻¹, with solvent deprotonation) to obtain cleaner kinetic data and avoid byproduct interference.

Direct Free Amine Use in Synthesis

Because the target compound is commercially supplied as the free base (MW 299.35 g/mol) rather than the hydrochloride salt [1][2], it can be used directly in reactions that are incompatible with chloride ions—such as palladium-catalyzed cross-couplings, metal-hydride reductions, or anhydride acylations—without prior neutralization. This saves one synthetic step and eliminates the mass loss and potential side reactions associated with hydrochloride salt conversion.

Orthogonal Nosyl Protecting Group Strategy

The differentiated deprotection regioselectivity between para-nosyl and ortho-nosyl groups [1] enables orthogonal protecting group strategies. When both a para-nitrobenzenesulfonamide (such as the target compound) and an ortho-nitrobenzenesulfonamide are installed on different amine sites within the same molecule, they can be cleaved sequentially under distinct conditions, providing chemoselective amine liberation for complex target synthesis.

SAR Studies on Aminomethyl Cyclopentyl Sulfonamide Scaffolds

The 1-aminomethyl substitution on the cyclopentyl ring creates a geminal arrangement at the point of attachment to the sulfonamide nitrogen, which is sterically and conformationally distinct from the 2- or 3-aminomethyl positional isomers. This unique geometry, combined with the para-nitro electronic character, provides a specific three-dimensional pharmacophore for SAR exploration in medicinal chemistry programs targeting enzymes or receptors that recognize sulfonamide motifs [2].

Application
Selection Property
Validation Focus
Electrochemical reduction studies
Para-nitro disproportionation kinetics
DISP2 pathway and byproduct profile confirmation
Chloride-sensitive synthesis
Free base form availability
Counterion interference screening in cross-couplings
Orthogonal amine protection
Deprotection regioselectivity profile
Sequential cleavage conditions with ortho-nosyl
Sulfonamide SAR exploration
1-aminomethylcyclopentyl steric/electronic scaffold
Conformational analysis and target binding assays
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